N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide: is a complex organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the acetamide group. Key steps include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethyl and methyl groups on the benzoxazole and phenyl rings, respectively.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the phenoxyacetamide under controlled conditions.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry:
Polymer Science: Utilized in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share structural similarities.
Phenoxyacetamide Derivatives: Compounds such as 2-(2-chlorophenoxy)acetamide and 2-(2-nitrophenoxy)acetamide.
Uniqueness: N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is unique due to the specific substitution pattern on the benzoxazole and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-15-11-18(4)24-21(12-15)27-25(30-24)19-10-9-16(2)20(13-19)26-23(28)14-29-22-8-6-5-7-17(22)3/h5-13H,14H2,1-4H3,(H,26,28) |
InChI Key |
SEPURBWESSPKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
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